4-bromo-N-(2-hydroxy-2-phenylethyl)benzamide
Description
4-Bromo-N-(2-hydroxy-2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position of the benzene ring and a hydroxy-phenylethyl group attached to the nitrogen atom of the amide group
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDYXMUOPFFPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxy-2-phenylethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the fourth position of the benzene ring.
Amidation: The brominated benzamide is then reacted with 2-hydroxy-2-phenylethylamine under appropriate conditions to form the desired product. This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Conversion of the hydroxy group to a carbonyl group results in the formation of ketones or aldehydes.
Reduction Products: Reduction of the hydroxy group leads to the formation of alkyl derivatives.
Scientific Research Applications
4-Bromo-N-(2-hydroxy-2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a tool for probing biochemical pathways and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylethyl group allows the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Bromo-N-(2-hydroxyphenyl)benzamide
- 4-Bromo-N-(2-methoxyphenyl)benzamide
- 4-Bromo-N-(2-aminophenyl)benzamide
Comparison: 4-Bromo-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to the presence of the hydroxy-phenylethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
